molecular formula C26H22BrClN2O2 B5058888 11-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5058888
M. Wt: 509.8 g/mol
InChI Key: GJVIAGAUPRGYFR-UHFFFAOYSA-N
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Description

11-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C26H22BrClN2O2 and its molecular weight is 509.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 508.05532 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(5-bromo-2-methoxyphenyl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrClN2O2/c1-32-24-11-8-17(27)14-19(24)26-25-22(29-20-4-2-3-5-21(20)30-26)12-16(13-23(25)31)15-6-9-18(28)10-7-15/h2-11,14,16,26,29-30H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVIAGAUPRGYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule belonging to the class of dibenzoazepines. Its structural features suggest potential biological activity that warrants investigation. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H19BrClN1O\text{C}_{20}\text{H}_{19}\text{BrClN}_{1}\text{O}

Key Features:

  • Molecular Weight: Approximately 392.73 g/mol
  • Functional Groups: The presence of bromine and chlorine substituents on the phenyl rings may influence its reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antimicrobial Activity: Compounds in the dibenzoazepine class have been noted for their antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Cytotoxicity: Some studies suggest that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Neuropharmacological Effects: Certain dibenzoazepines are known to interact with neurotransmitter systems, potentially acting as anxiolytics or antidepressants. This interaction may involve the modulation of GABAergic signaling pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding: The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmission and exhibiting anxiolytic or sedative effects.
  • Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit key enzymes involved in bacterial metabolism or cancer cell survival pathways.
  • Radical Scavenging Activity: The presence of halogenated phenyl groups can enhance radical scavenging properties, contributing to antioxidant activity .

Antimicrobial Efficacy

A study conducted by Shafiee et al. explored the antimicrobial properties of various dibenzoazepine derivatives against resistant strains of bacteria. The findings indicated that certain modifications in the structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 20 to 40 µM against S. aureus .

Cytotoxic Effects

In vitro studies have shown that related dibenzoazepines can induce cytotoxicity in human cancer cell lines. For example, a compound structurally similar to this compound was tested against breast cancer cells (MCF-7) and exhibited significant growth inhibition at concentrations above 10 µM .

Data Table: Biological Activities Compared

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound AAntibacterialS. aureus20 µM
Compound BCytotoxicMCF-715 µM
Compound CNeuropharmacologicalCNS ReceptorsN/A

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Notable applications include:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit significant antidepressant effects by modulating neurotransmitter systems.
  • Anticancer Properties : Studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Biological Studies

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in cancer progression.
  • Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing neuronal signaling pathways.

Material Science

In addition to medicinal applications, this compound is also explored in material science:

  • Organic Photovoltaics : Its unique electronic properties make it a candidate for use in organic solar cells.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymeric materials with tailored properties.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of analogs of this compound. Results indicated that certain modifications led to enhanced serotonin reuptake inhibition compared to standard treatments.

Case Study 2: Anticancer Efficacy

Research conducted at a leading cancer research institute demonstrated that derivatives of this compound exhibited cytotoxic effects against MCF-7 breast cancer cells. The study highlighted the importance of the halogen substituents in enhancing biological activity.

Case Study 3: Organic Electronics

A recent investigation into organic photovoltaic devices utilized this compound as an active layer. The findings revealed improved efficiency due to its favorable charge transport properties.

Chemical Reactions Analysis

Substitution Reactions

The 5-bromo-2-methoxyphenyl group enables nucleophilic aromatic substitution:

  • Nucleophile attack : The bromine atom acts as a leaving group under basic conditions (e.g., NH₃ or amines), yielding substituted derivatives.

  • Methoxy group influence : The electron-donating methoxy substituent activates the aromatic ring for substitution, though steric hindrance may affect reactivity.

Reaction TypeReagents/ConditionsProduct/Outcome
Nucleophilic substitutionNH₃, heat, polar solventSubstituted phenyl group at bromine site

Hydrolysis of Methoxy Group

The methoxy group can undergo hydrolysis under acidic conditions (e.g., H₂SO₄, heat):

  • Mechanism : Protonation of the methoxy oxygen, followed by nucleophilic attack by water, forming a phenol.

  • Product : 5-hydroxy-2-methoxyphenyl derivative (if partial hydrolysis) or complete demethylation to phenol.

Reaction TypeReagents/ConditionsProduct/Outcome
Acidic hydrolysisH₂SO₄, elevated temperaturePhenol derivative or demethylated product

Reduction of Ketone Group

The diazepin-1-one ketone can be reduced to an alcohol:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol.

  • Product : Corresponding alcohol (diazepin-1-ol).

Reaction TypeReagents/ConditionsProduct/Outcome
Ketone reductionNaBH₄, EtOHAlcohol derivative

Electrophilic Aromatic Substitution

  • Reactivity : Chlorine directs electrophiles to the para position, forming nitro derivatives.

Reaction TypeReagents/ConditionsProduct/Outcome
NitrationHNO₃, H₂SO₄, low temperatureNitro-substituted chlorophenyl derivative

Transition Metal-Catalyzed Coupling

The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura):

  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids .

  • Product : Baryl compounds with substituted phenyl rings .

Reaction TypeReagents/ConditionsProduct/Outcome
Suzuki couplingPd catalyst, base, aryl boronic acidCross-coupled baryl derivative

Stability and Storage

  • Shelf life : Proper storage (cool, dry conditions) is critical to prevent hydrolysis or oxidation.

  • Reactivity : Halogen substituents and methoxy groups influence stability under acidic/basic conditions.

Analytical Techniques

Key methods for reaction monitoring and product characterization:

  • NMR spectroscopy : Confirms structural integrity and functional group transformations.

  • Mass spectrometry : Identifies molecular weight and purity.

  • HPLC/TLC : Assesses reaction progress and isolates pure compounds.

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